molecular formula C9H11BrIN B8016146 (5-Bromo-2-iodo-benzyl)-ethyl-amine

(5-Bromo-2-iodo-benzyl)-ethyl-amine

Cat. No.: B8016146
M. Wt: 340.00 g/mol
InChI Key: HJKLJAYSZFRYHK-UHFFFAOYSA-N
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Description

(5-Bromo-2-iodo-benzyl)-ethyl-amine is an organic compound characterized by the presence of both bromine and iodine atoms on a benzyl ring, with an ethylamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-iodo-benzyl)-ethyl-amine typically involves the halogenation of a benzyl precursor followed by the introduction of the ethylamine group. One common method includes:

    Halogenation: Starting with a benzyl compound, bromination and iodination are carried out using bromine and iodine reagents under controlled conditions to introduce the halogen atoms at the desired positions.

    Amination: The halogenated benzyl compound is then reacted with ethylamine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or halogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzyl amines can be formed.

    Oxidation Products: Oxidized derivatives of the amine group.

    Reduction Products: Reduced forms of the halogenated benzyl compound.

Scientific Research Applications

(5-Bromo-2-iodo-benzyl)-ethyl-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodo-benzyl)-ethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and specificity, leading to various biological effects. The ethylamine group can participate in hydrogen bonding and other interactions, further modulating its activity.

Comparison with Similar Compounds

  • (5-Bromo-2-iodo-benzyl)-diethyl-amine
  • (5-Bromo-2-iodo-benzyl)-isopropyl-amine
  • (5-Bromo-2-iodo-benzyl)-cyclopropyl-amine

Comparison:

  • Structural Differences: The primary difference lies in the alkyl group attached to the amine. These variations can affect the compound’s reactivity and biological activity.
  • Uniqueness: (5-Bromo-2-iodo-benzyl)-ethyl-amine is unique due to its specific combination of halogen atoms and the ethylamine group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(5-bromo-2-iodophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrIN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKLJAYSZFRYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5-bromo-2-iodo-benzaldehyde (5.0 g, 16.1 mmol) in MeOH (20 mL) was added ethylamine (2M in MeOH; 16 mL, 24.0 mmol), followed by acetic acid (1.0 mL, 17.8 mmol), and the mixture was stirred at room temperature for 30 minutes. Sodium cyanoborohydride (2.0 g, 31.8 mmol) was then added over 5 minutes, and the reaction was stirred at room temperature over the weekend. The mixture was concentrated and partitioned between EtOAc and saturated aqueous NaHCO3. The aqueous layer was extracted with EtOAc, and the combined organic layers were dried over MgSO4, filtered, and concentrated. The residue was purified by silica gel chromatography (0-5% MeOH in CH2Cl2) to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

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